Dextilidine

Overview

Description

Dextilidine is an organic compound that is widely used in scientific research and experimentation. It is a derivative of the neurotransmitter dopamine and is a potent agonist of the dopamine D2 receptor. It is used in various laboratory experiments due to its ability to bind to dopamine receptors and activate them.

Scientific Research Applications

Neuroprotective Effects

Dexmedetomidine (DEX) has been explored for its potential neuroprotective effects. Studies have shown mixed results, with some indicating that DEX might prevent lipid peroxidation and augment antioxidative defense systems in the central nervous system, although it may not prevent apoptosis or neurodeficit after traumatic spinal cord injury (Aslan et al., 2009). Additionally, DEX has been observed to enhance glutamine disposal by oxidative metabolism in astrocytes, which might contribute to its neuroprotective activity during ischemia (Huang et al., 2000).

Organ-Protective Effects

DEX exhibits organ-protective effects, with research confirming its protective impact on various organs, including the heart, lungs, kidneys, liver, and small intestine. These effects are attributed to its role in reducing inflammatory responses and activating antiapoptotic signaling pathways, potentially making DEX a promising multiorgan protection drug (Bao & Tang, 2020).

Effects on Immune Function

A systematic review and meta-analysis indicated that DEX can attenuate perioperative stress and inflammation and protect the immune function of surgical patients, possibly contributing to decreased postoperative complications and improved clinical outcomes (Wang et al., 2019).

Anesthesia and Sedation

DEX is known for its widespread actions in anesthesia, including sedation, analgesia, and sympatholytic properties. It has been used to reduce the requirement of other anesthetics and shows favorable outcomes in improving long-term brain function in critically ill patients (Mantz et al., 2011). In pediatric procedural sedation, DEX has demonstrated high success rates and low incidences of serious adverse events, expanding its use in this domain (Sulton et al., 2016).

Analgesic Properties

The analgesic properties of DEX have been a subject of interest, especially when used as an adjuvant to enhance the effects of local anesthetics. Research has shown that DEX can be effective in pain relief, both alone and in combination with other anesthetics (Zhang et al., 2013).

Effects on Ion Channels and Neuronal Activity

DEX also influences ion channels and neuronal activity. It has been found to inhibit neuronal delayed-rectifier potassium current and sodium current, which might affect neuronal activity in vivo, though these effects are not limited to interactions with alpha2-adrenergic receptors (Chen et al., 2009).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of DEX is crucial for its application in clinical settings. Research has highlighted its rapid distribution, hepatic metabolism, and high inter-individual variability in pharmacokinetics, especially in the intensive care unit population (Weerink et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Dextilidine, also known as Tilidine, is an opioid analgesic . The primary targets of this compound are the opiate receptors in the central and peripheral nervous systems . These receptors play a crucial role in suppressing pain perception and transmission .

Mode of Action

This compound interacts with its targets, the opiate receptors, resulting in the suppression of pain perception and transmission . It is the (1S,2R)-isomer (this compound) that is responsible for its analgesic activity . .

Biochemical Pathways

As a prodrug, Tilidine is converted by the liver to the active analgesic, nortilidine . Virtually all of the opioid activity resides in the (1S,2R) isomer, i.e., the isomer derived from this compound . The downstream effects of these pathways primarily involve the suppression of pain signals.

Pharmacokinetics

As a prodrug, Tilidine is metabolized in the liver to produce the active analgesic, nortilidine

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of pain perception and transmission . By interacting with opiate receptors in the central and peripheral nervous systems, this compound helps to alleviate pain .

Action Environment

It is known that various factors, such as the patient’s overall health, liver function (since tilidine is metabolized in the liver to produce the active analgesic, nortilidine ), and the presence of other drugs, can potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Dextilidine plays a significant role in biochemical reactions as an opioid analgesic. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the liver enzymes CYP3A4 and CYP2C19, which metabolize this compound into its active form, nortilidine . This interaction is crucial for the conversion of this compound into its pharmacologically active form. Additionally, this compound interacts with opioid receptors in the central nervous system, leading to its analgesic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects neuronal cells by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nortilidine, which then binds to opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters and reduces the perception of pain. This compound also acts as a competitive inhibitor of the enzyme adenylate cyclase, leading to decreased levels of cAMP . This reduction in cAMP levels results in the inhibition of protein kinase A (PKA) and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly metabolized in the liver, with its active metabolite, nortilidine, having a half-life of approximately 3-5 hours . The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term effects on cellular function include potential tolerance and dependence due to chronic exposure to the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound produces analgesic effects without significant adverse effects . At higher doses, this compound can cause respiratory depression, sedation, and potential toxicity . Threshold effects observed in studies include the development of tolerance and physical dependence with prolonged use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzymes CYP3A4 and CYP2C19 to form nortilidine . This active metabolite is further metabolized to bisnortilidine . The metabolic flux of this compound involves the conversion of the parent compound to its active and inactive metabolites, which are then excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s localization and accumulation are influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum of liver cells, where it undergoes metabolic conversion . This compound’s activity and function are influenced by its localization, with the active metabolite nortilidine exerting its effects on opioid receptors in the brain and spinal cord . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dextilidine involves the condensation of piperidine with 2-bromobenzaldehyde followed by reduction and acetylation.", "Starting Materials": ["Piperidine", "2-bromobenzaldehyde", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of piperidine with 2-bromobenzaldehyde in ethanol to form 2-(piperidin-1-yl)benzaldehyde", "Step 2: Reduction of 2-(piperidin-1-yl)benzaldehyde with sodium borohydride in ethanol to form 2-(piperidin-1-yl)benzyl alcohol", "Step 3: Acetylation of 2-(piperidin-1-yl)benzyl alcohol with acetic anhydride and acetic acid in the presence of sodium acetate to form 2-(piperidin-1-yl)phenyl acetate", "Step 4: Hydrolysis of 2-(piperidin-1-yl)phenyl acetate with hydrochloric acid to form Dextilidine", "Step 5: Neutralization of Dextilidine with sodium hydroxide and recrystallization from ethanol/water mixture to obtain pure Dextilidine" ] } | |

| 51931-66-9 | |

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

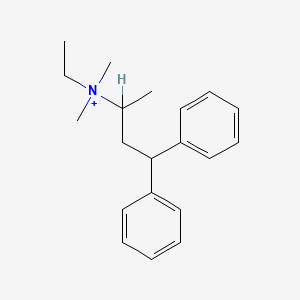

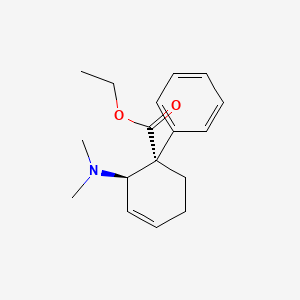

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

InChI Key |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

| 20380-58-9 | |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methylphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1206301.png)